molecular formula C9H8F4O3 B14065498 1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene

1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B14065498
M. Wt: 240.15 g/mol
InChI Key: LBFOLNNYIGEBCO-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3 It is a derivative of benzene, featuring both methoxy and trifluoromethoxy substituents, along with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethyl ethers, which are synthesized through the reaction of aliphatic alcohols with hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin . The reaction conditions often require moderate to high temperatures and specific catalysts to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxy-4-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of methoxy, trifluoromethoxy, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H8F4O3

Molecular Weight

240.15 g/mol

IUPAC Name

1-fluoro-4,5-dimethoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F4O3/c1-14-7-3-5(10)6(4-8(7)15-2)16-9(11,12)13/h3-4H,1-2H3

InChI Key

LBFOLNNYIGEBCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)F)OC(F)(F)F

Origin of Product

United States

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